3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid
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Overview
Description
3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a cyclopropyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of a suitable brominated precursor with hydrazine to form the pyrazole ring. The cyclopropyl and methylamino groups are then introduced through subsequent reactions, often involving cyclopropylation and amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl and methylamino groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
- 4-Bromo-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid is unique due to the presence of the cyclopropyl and methylamino groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C10H14BrN3O2 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H14BrN3O2/c1-12-10(9(15)16,7-2-3-7)6-14-5-8(11)4-13-14/h4-5,7,12H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
CTXAGYBAFHWCQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=C(C=N1)Br)(C2CC2)C(=O)O |
Origin of Product |
United States |
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